molecular formula C7H16ClNO2S B2852985 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride CAS No. 2460754-98-5

3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride

Cat. No. B2852985
M. Wt: 213.72
InChI Key: SYZAYPRXKKKSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclobutane derivative that has been synthesized using various methods.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride involves the reaction of 2-methylsulfonyl ethyl bromide with cyclobutanone followed by reduction of the resulting ketone to the corresponding alcohol. The amine group is then introduced through reductive amination with ammonium chloride. The final step involves the formation of the hydrochloride salt.

Starting Materials
2-methylsulfonyl ethyl bromide, cyclobutanone, sodium borohydride, ammonium chloride, hydrochloric acid

Reaction
Step 1: Reaction of 2-methylsulfonyl ethyl bromide with cyclobutanone in the presence of a base such as potassium carbonate to yield 3-(2-Methylsulfonylethyl)cyclobutan-2-one., Step 2: Reduction of the ketone using sodium borohydride in methanol to yield 3-(2-Methylsulfonylethyl)cyclobutan-2-ol., Step 3: Reductive amination of the alcohol with ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride to yield 3-(2-Methylsulfonylethyl)cyclobutan-1-amine., Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid.

Mechanism Of Action

The mechanism of action of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs naturally in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride have been studied extensively. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride in lab experiments is its antimicrobial properties. It has been shown to be effective against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride. One area of research is the development of new antibiotics based on this compound. Another area of research is the potential use of this compound in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases.

Scientific Research Applications

3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride has been studied extensively for its potential use in various scientific fields. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.

properties

IUPAC Name

3-(2-methylsulfonylethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)3-2-6-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZAYPRXKKKSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC1CC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride

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